![molecular formula C6H2Cl3NO2 B1599224 1,2,5-Trichloro-3-nitrobenzene CAS No. 34283-94-8](/img/structure/B1599224.png)
1,2,5-Trichloro-3-nitrobenzene
Overview
Description
1,2,5-Trichloro-3-nitrobenzene is a chloronitrobenzene (CNB) compound . It has the molecular formula C6H2Cl3NO2 . The IUPAC name for this compound is 1,2,5-trichloro-3-nitrobenzene . It has a molecular weight of 226.445 g/mol .
Molecular Structure Analysis
The molecular structure of 1,2,5-Trichloro-3-nitrobenzene consists of a benzene ring with three chlorine atoms and one nitro group attached . The IUPAC Standard InChIKey for this compound is ZYJBTGNUWOMRBG-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving 1,2,5-Trichloro-3-nitrobenzene are not available, it’s known that chloronitrobenzenes can undergo various reactions due to the presence of the nitro group and the chlorine atoms .
Physical And Chemical Properties Analysis
1,2,5-Trichloro-3-nitrobenzene has a molecular weight of 226.4 g/mol . It has a topological polar surface area of 45.8 Ų . The compound has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2 .
Scientific Research Applications
Pesticide Chemistry and Toxicology
1,2,5-Trichloro-3-nitrobenzene has been studied for its pesticidal properties. Researchers investigate its effectiveness as an insecticide or fungicide. Toxicological studies explore its impact on non-target organisms and environmental safety .
Vibrational Spectroscopy
The reliable prediction of vibrational spectra is essential for assigning normal modes in molecules. Researchers use computational methods to calculate the vibrational frequencies of 1,2,5-trichloro-3-nitrobenzene, aiding in its characterization .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that chloronitrobenzene compounds can have a nephrotoxic potential in animal models and human kidney cells .
Mode of Action
It’s known that nitrobenzene derivatives can undergo electrophilic aromatic substitution . In this process, the compound may produce a chlorinating agent and react with it .
Biochemical Pathways
It’s known that nitrobenzene derivatives can participate in reactions involving nucleophilic substitution .
Result of Action
It’s known that chloronitrobenzene compounds can have a nephrotoxic potential .
Action Environment
It’s known that the compound may cause an allergic skin reaction , suggesting that external factors such as exposure levels could influence its effects.
properties
IUPAC Name |
1,2,5-trichloro-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJBTGNUWOMRBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423730 | |
Record name | 1,2,5-Trichloro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5-Trichloro-3-nitrobenzene | |
CAS RN |
34283-94-8 | |
Record name | 1,2,5-Trichloro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.